molecular formula C12H18O B14734803 2-(Ethoxymethyl)-1,3,5-trimethylbenzene CAS No. 6319-71-7

2-(Ethoxymethyl)-1,3,5-trimethylbenzene

Cat. No.: B14734803
CAS No.: 6319-71-7
M. Wt: 178.27 g/mol
InChI Key: CKNWQGUREDOPBC-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-1,3,5-trimethylbenzene is an organic compound with a benzene ring substituted with three methyl groups and an ethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 1,3,5-trimethylbenzene with ethoxymethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and advanced purification techniques are often employed to ensure high purity and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of ethoxymethylbenzoic acid.

    Reduction: Formation of ethoxymethylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives such as 2-(ethoxymethyl)-1,3,5-trimethylbromobenzene.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The ethoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity towards target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethyl)-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

6319-71-7

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-(ethoxymethyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C12H18O/c1-5-13-8-12-10(3)6-9(2)7-11(12)4/h6-7H,5,8H2,1-4H3

InChI Key

CKNWQGUREDOPBC-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=C(C=C1C)C)C

Origin of Product

United States

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